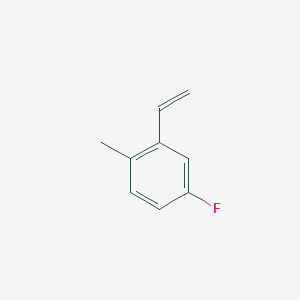

2-Ethenyl-4-fluoro-1-methylbenzene

Description

Contextualization of Fluoro- and Methyl-Substituted Ethenylbenzenes

The presence of both a fluorine atom and a methyl group on the ethenylbenzene framework, as in 2-Ethenyl-4-fluoro-1-methylbenzene, is particularly noteworthy. The methyl group is an electron-donating group, which can influence the reactivity of the vinyl group and the aromatic ring. In contrast, the fluorine atom is a highly electronegative element, imparting unique properties to the molecule. ncert.nic.in

The introduction of fluorine into organic molecules can lead to increased thermal stability, enhanced lipophilicity, and altered electronic properties. In the context of polymer chemistry, fluorinated monomers can be used to produce polymers with low surface energy, high resistance to chemical degradation, and specific optical properties. researchgate.net The interplay between the electron-donating methyl group and the electron-withdrawing fluorine atom in this compound creates a nuanced electronic environment that can be exploited in various chemical transformations.

Significance in Contemporary Organic and Materials Chemistry Research

Substituted ethenylbenzenes are fundamental building blocks in organic synthesis and polymer science. They are precursors to a wide array of polymers and copolymers with tunable properties. For instance, substituted styrenes can be polymerized to create materials with improved thermal resistance, hardness, and water resistance. pcimag.com The specific substitution pattern on the aromatic ring dictates the monomer's reactivity and the resulting polymer's characteristics.

In organic synthesis, the vinyl group of substituted ethenylbenzenes is a key functional group that can participate in a variety of reactions, including additions, oxidations, and polymerizations. The aromatic ring itself can undergo further electrophilic substitution reactions, allowing for the creation of more complex molecular architectures. Fluoro- and methyl-substituted ethenylbenzenes, therefore, represent a valuable class of intermediates for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest significant potential in these areas.

Chemical and Physical Properties

The fundamental properties of this compound are cataloged in chemical databases such as PubChem. nih.gov These properties provide a foundational understanding of the compound's physical state and molecular characteristics.

| Property | Value |

| Molecular Formula | C₉H₉F |

| IUPAC Name | This compound |

| Molar Mass | 136.17 g/mol |

| Appearance | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

| Density | No data available |

Synthesis

While a specific, documented synthesis for this compound is not readily found in a survey of scientific literature, its structure suggests plausible synthetic routes based on established organic chemistry reactions. A common method for the synthesis of substituted styrenes involves the Wittig reaction. This could entail the reaction of a suitable phosphonium (B103445) ylide with a substituted benzaldehyde. In this case, 2-bromo-5-fluorobenzaldehyde (B45324) could be a potential starting material. pcimag.com

Another potential route could involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the vinyl group onto a pre-functionalized aromatic ring. For example, a boronic acid or organotin reagent containing the vinyl group could be coupled with a halo-substituted fluorotoluene derivative. The synthesis of related trisubstituted ethylenes has been achieved through the Knoevenagel condensation of ring-substituted benzaldehydes and a suitable active methylene (B1212753) compound, followed by further chemical transformations. chemrxiv.org

Research Findings

Direct research findings on this compound are sparse. However, the broader class of substituted styrenes has been the subject of extensive research. Studies on monomers like vinyltoluene and para-tert-butylstyrene have demonstrated that the nature of the substituent on the styrene (B11656) ring significantly impacts the properties of the resulting polymers, such as hardness, water resistance, and UV stability. pcimag.com

Furthermore, research into the polymerization of fluorinated styrenes has shown that these monomers can be incorporated into polymers to create materials with specialized surface properties and enhanced stability. researchgate.net The grafting of substituted styrenes onto other polymer backbones is a known method to modify the properties of the original polymer, indicating a potential application for this compound in creating novel graft copolymers. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-4-fluoro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F/c1-3-8-6-9(10)5-4-7(8)2/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLAYXBTTOEKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethenyl 4 Fluoro 1 Methylbenzene and Analogues

Strategies for Introducing the Ethenyl Moiety onto Fluorinated Toluene (B28343) Scaffolds

The introduction of a vinyl group onto a 4-fluoro-1-methylbenzene core can be accomplished through several primary disconnection approaches. These include the direct formation of the carbon-carbon double bond on a pre-functionalized aromatic ring or the creation of the double bond from a precursor functional group.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds, offering high efficiency and functional group tolerance. The Mizoroki-Heck and Sonogashira reactions are particularly relevant for the synthesis of vinylarenes and their precursors.

The Mizoroki-Heck reaction provides a direct method for the arylation of olefins, forming a new carbon-carbon bond between an aryl halide and an alkene. mdpi.com In the context of synthesizing 2-ethenyl-4-fluoro-1-methylbenzene, this would typically involve the reaction of a halogenated 4-fluoro-1-methylbenzene derivative (e.g., 2-bromo-4-fluoro-1-methylbenzene or 2-iodo-4-fluoro-1-methylbenzene) with ethylene (B1197577) gas or a protected ethylene equivalent.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylarene product and regenerate the palladium(0) catalyst. mdpi.com The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. For fluorinated substrates, catalyst systems such as those derived from palladium acetate (Pd(OAc)₂) are often employed. mdpi.com

Table 1: Representative Conditions for the Heck Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Iodo-4-fluoro-1-methylbenzene | Ethylene | Pd(OAc)₂ | Triethylamine | DMF | 100 | Moderate to High |

| 2-Bromo-4-fluoro-1-methylbenzene | Ethylene | Pd(PPh₃)₄ | NaHCO₃ | Toluene | 120 | Moderate |

An alternative and highly effective route to vinylarenes is a two-step process initiated by the Sonogashira coupling. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a combination of palladium and copper(I) complexes. synarchive.comorganic-chemistry.org For the synthesis of this compound, a suitable precursor, 2-ethynyl-1-fluoro-4-methylbenzene, can be prepared via the Sonogashira coupling of a halogenated 4-fluoro-1-methylbenzene with a protected acetylene (B1199291), such as ethynyltrimethylsilane, followed by deprotection. vulcanchem.com

The resulting terminal alkyne can then be selectively reduced to the corresponding alkene. Common reduction methods include catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) to prevent over-reduction to the corresponding ethylbenzene.

The Sonogashira coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.org

Table 2: Sonogashira Coupling and Subsequent Reduction

| Step | Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 1. Coupling | 2-Iodo-4-fluoro-1-methylbenzene | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF/DMF | 2-((Trimethylsilyl)ethynyl)-4-fluoro-1-methylbenzene |

| 2. Deprotection | 2-((Trimethylsilyl)ethynyl)-4-fluoro-1-methylbenzene | - | K₂CO₃ | Methanol | - | 2-Ethynyl-1-fluoro-4-methylbenzene |

| 3. Reduction | 2-Ethynyl-1-fluoro-4-methylbenzene | H₂ | Lindlar's Catalyst | - | Ethanol | This compound |

Wittig Olefination and Related Phosphorane Chemistry for Ethenyl Group Formation

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds (aldehydes and ketones). masterorganicchemistry.com To synthesize this compound using this method, a suitable precursor such as 4-fluoro-2-methylbenzaldehyde is required. This aldehyde is then reacted with a phosphonium (B103445) ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂), which is typically generated in situ from methyltriphenylphosphonium bromide or iodide by treatment with a strong base like n-butyllithium (n-BuLi). masterorganicchemistry.com

The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide. organic-chemistry.orglibretexts.org The driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide by-product. organic-chemistry.org

Table 3: Wittig Olefination for Ethenyl Group Formation

| Carbonyl Precursor | Wittig Reagent (from salt) | Base | Solvent | Product |

|---|---|---|---|---|

| 4-Fluoro-2-methylbenzaldehyde | Methyltriphenylphosphonium bromide | n-Butyllithium | THF | This compound |

| 4-Fluoro-2-methylbenzaldehyde | Methyltriphenylphosphonium iodide | Sodium amide (NaNH₂) | Diethyl ether | This compound |

Elimination Reactions for Vinyl Group Generation

Elimination reactions provide another pathway to generate the ethenyl group. This strategy typically involves a two-carbon side chain attached to the fluorinated toluene ring, from which a leaving group is eliminated to form the double bond. A common approach is the dehydration of a secondary alcohol. For instance, 1-(4-fluoro-2-methylphenyl)ethanol can be synthesized by the reduction of 4-fluoro-2-methylacetophenone or by the addition of a methyl Grignard reagent to 4-fluoro-2-methylbenzaldehyde. Subsequent acid-catalyzed dehydration of this alcohol yields this compound.

Alternatively, dehydrohalogenation of a 1-haloethyl-substituted fluorotoluene can be induced by a strong base. The orientation of the elimination (Saytzeff vs. Hofmann) is influenced by the nature of the leaving group and the base used. For terminal alkenes, conditions favoring Hofmann elimination might be employed. The proportion of the 1-olefin product increases in the order I < Br < Cl < F for the leaving group, which is consistent with an increase in the carbanion character of the transition state. datapdf.com

Fluorination Techniques in the Synthesis of Aromatic Compounds

The synthesis of this compound inherently relies on the presence of a fluorine atom on the aromatic ring. The introduction of fluorine can be achieved at various stages of the synthesis, either by starting with a pre-fluorinated raw material or by performing a fluorination reaction on an aromatic intermediate.

Electrophilic fluorination is a common method for introducing fluorine into electron-rich aromatic systems. wikipedia.org Reagents containing nitrogen-fluorine (N-F) bonds have become the most practical and widely used electrophilic fluorinating agents due to their stability and safety. wikipedia.org Examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgmdpi.com The reaction of an appropriate toluene derivative with such a reagent can introduce a fluorine atom at an activated position on the ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring.

Another important method is nucleophilic aromatic substitution (SNAr), particularly the Balz-Schiemann reaction. This involves the thermal decomposition of an arenediazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline derivative. This method is particularly useful for introducing fluorine at specific positions on the aromatic ring that may not be accessible through electrophilic fluorination.

The development of modern fluorinating agents and catalytic methods continues to expand the toolkit for synthesizing fluorinated aromatic compounds, often under milder and more sustainable conditions. mdpi.com

Table 4: Common Aromatic Fluorination Methods

| Method | Fluorinating Agent/Precursor | Substrate Type | Key Features |

|---|---|---|---|

| Electrophilic Fluorination | Selectfluor®, NFSI | Electron-rich arenes | Direct C-H fluorination. |

| Nucleophilic Aromatic Substitution (SNAr) | KF, CsF | Activated aryl halides/nitroarenes | Requires electron-withdrawing groups. |

| Balz-Schiemann Reaction | Ar-N₂⁺BF₄⁻ (from Ar-NH₂) | Anilines | Specific regiocontrol via diazonium salt. |

Methods for Selective Aromatic Fluorination

The introduction of a fluorine atom onto an aromatic ring can be achieved through several methods, broadly categorized as electrophilic and nucleophilic fluorination.

Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic compound with a reagent that acts as an electrophilic fluorine source ("F+"). wikipedia.orgbrynmawr.edu These reagents typically feature a fluorine atom attached to a highly electronegative group, which polarizes the bond and renders the fluorine electrophilic. wikipedia.org Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.orgbrynmawr.edu The choice of reagent and reaction conditions can influence the regioselectivity of the fluorination. For a substrate like toluene, the methyl group is an ortho-, para-director. Therefore, direct fluorination would likely yield a mixture of ortho- and para-fluorotoluene.

| Reagent | Substrate | Product(s) | Yield | Conditions |

|---|---|---|---|---|

| Selectfluor® | Enol acetate of a 3-keto steroid | 6-fluorinated steroid | High | MeCN, rt, 15 min |

| NFSI | Imidazole derivative | Fluorinated imidazole | Good | Not specified |

| Selectfluor® | Styrene (B11656) | Vicinal fluoro-functionalized product | Smooth reaction | H2O, MeOH, or AcOH, rt |

Nucleophilic Aromatic Substitution (SNAr): In contrast to electrophilic fluorination, nucleophilic aromatic substitution involves the displacement of a leaving group (such as a nitro group or a halogen) from an activated aromatic ring by a fluoride (B91410) ion. This method is particularly effective for aromatic rings bearing electron-withdrawing groups ortho and/or para to the leaving group.

Incorporation of Fluorine via Fluorinated Building Blocks

An alternative and often more regioselective strategy for introducing fluorine into a target molecule is to utilize a commercially available or readily synthesized fluorinated starting material, often referred to as a "fluorinated building block". This approach avoids the challenges associated with direct fluorination of complex molecules and allows for the precise placement of the fluorine atom. For the synthesis of this compound, a plausible starting material would be a fluorotoluene derivative, such as 3-fluoro-4-methylaniline or 1-bromo-4-fluoro-2-methylbenzene, which can then be further functionalized.

The use of fluorinated building blocks is a cornerstone of modern medicinal and materials chemistry, providing reliable access to a vast array of fluorinated compounds.

Methylation Strategies for Substituted Benzene (B151609) Rings

The introduction of a methyl group onto a benzene ring is a fundamental transformation in organic synthesis.

Electrophilic Aromatic Substitution for Alkyl Group Introduction

The most common method for introducing an alkyl group, such as a methyl group, onto an aromatic ring is the Friedel-Crafts alkylation. wikipedia.orgchemijournal.com This reaction involves the treatment of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). wikipedia.org The Lewis acid activates the alkyl halide, generating a carbocation or a carbocation-like species, which then acts as the electrophile in an electrophilic aromatic substitution reaction.

For the synthesis of a substituted toluene derivative, the directing effects of the existing substituents must be considered. For example, in the methylation of a fluorinated benzene derivative, the fluorine atom is an ortho-, para-director.

| Aromatic Substrate | Alkylating Agent | Catalyst | Product(s) | Notes |

|---|---|---|---|---|

| Benzene | Methyl chloride | AlCl₃ | Toluene | Standard Friedel-Crafts methylation |

| Toluene | Benzyl chloride | Solid acid catalyst | Mixture of ortho- and para-benzyltoluene | Solvent-free conditions |

| Anisole | Acetyl chloride | M(IV) Phosphotungstates | 4-methoxyacetophenone | Friedel-Crafts acylation, a related reaction |

| 1,2-Difluorobenzene | Dimethylchloronium salt | Al(OTeF₅)₄ | Methylated 1,2-difluorobenzene | For electron-deficient systems |

A key challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the newly introduced alkyl group activates the ring towards further substitution. This can often be mitigated by using a large excess of the aromatic substrate.

Convergent and Divergent Synthetic Approaches to Polysubstituted Aromatics

The construction of polysubstituted aromatic compounds can be approached through either a linear, convergent, or divergent strategy.

Divergent Synthesis: In a divergent synthetic strategy, a common intermediate is elaborated into a variety of different target molecules. nih.govbeilstein-journals.orgnih.gov This approach is particularly useful for the generation of libraries of related compounds for applications such as drug discovery. Starting from a functionalized fluorotoluene, for example, one could introduce a variety of substituents at different positions to create a series of analogues of this compound.

Stereoselective Synthesis of Ethenyl-Substituted Benzene Derivatives

The introduction of an ethenyl (vinyl) group with control of stereochemistry is a crucial step in the synthesis of many organic molecules.

One common strategy for the synthesis of vinyl arenes is the palladium-catalyzed cross-coupling of an aryl halide or triflate with a vinylating agent. organicreactions.orgscirp.org For instance, a Stille coupling with vinyltributyltin or a Suzuki coupling with vinylboronic acid can be employed.

A plausible route to this compound could involve the Sonogashira coupling of a suitable aryl halide, such as 1-bromo-4-fluoro-2-methylbenzene, with a protected acetylene, followed by stereoselective reduction of the resulting alkyne. wikipedia.orgwashington.edulibretexts.org The Sonogashira coupling typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org

The subsequent reduction of the aryl alkyne to an alkene can be achieved with high stereoselectivity.

cis-Alkene (Z-isomer): Hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) selectively produces the cis-alkene.

trans-Alkene (E-isomer): Dissolving metal reduction, for example, with sodium in liquid ammonia, yields the trans-alkene.

| Alkyne Substrate | Reagents and Conditions | Product | Stereochemistry |

|---|---|---|---|

| Diphenylacetylene | H₂, Lindlar's catalyst | cis-Stilbene | Z |

| Diphenylacetylene | Na, NH₃ (l) | trans-Stilbene | E |

| Terminal Aryl Alkyne | H₂ (1 atm), Pd/C | Alkylbenzene | Full reduction |

| 2-Ethynyl-4-fluoro-1-methylbenzene | H₂, Lindlar's catalyst | (Z)-2-Ethenyl-4-fluoro-1-methylbenzene | Z (Predicted) |

| 2-Ethynyl-4-fluoro-1-methylbenzene | Na, NH₃ (l) | (E)-2-Ethenyl-4-fluoro-1-methylbenzene | E (Predicted) |

Alternatively, direct vinylation of an aryl halide can be achieved through reactions like the Heck reaction, which couples the aryl halide with an alkene in the presence of a palladium catalyst and a base. organicreactions.orgscirp.org

Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-ethenyl-4-fluoro-1-methylbenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, would provide a complete picture of its atomic connectivity and chemical environment.

Proton NMR (¹H NMR) Analysis of Vinyl and Aromatic Proton Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the vinyl, aromatic, and methyl protons. The vinyl group will present a complex splitting pattern, often referred to as an AMX or ABX spin system, due to the geminal, cis, and trans couplings between the three vinyl protons.

The aromatic region is expected to show three signals corresponding to the protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns will be influenced by the electronic effects of the ethenyl, fluoro, and methyl substituents. The fluorine atom, being strongly electronegative, will exert a notable influence on the chemical shifts of the ortho and meta protons.

The methyl group, being attached to the aromatic ring, will appear as a singlet in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₃ | ~2.3 | s | - |

| =CH₂ (geminal) | ~5.2-5.4 | dd | Jgem ≈ 0-2, Jcis ≈ 10-12 |

| =CH₂ (geminal) | ~5.7-5.9 | dd | Jgem ≈ 0-2, Jtrans ≈ 17-18 |

| -CH= | ~6.6-6.8 | dd | Jcis ≈ 10-12, Jtrans ≈ 17-18 |

| Ar-H | ~6.8-7.2 | m | - |

| Ar-H | ~6.8-7.2 | m | - |

| Ar-H | ~7.2-7.4 | m | - |

Note: The predicted values are based on the analysis of related compounds such as 4-fluorotoluene (B1294773), 2-methylstyrene, and 4-fluorostyrene (B1294925). Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronegativity of their substituents. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JC-F).

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~20-22 |

| =CH₂ | ~115-118 |

| -CH= | ~135-137 |

| Aromatic C-H | ~113-132 |

| Aromatic C-CH₃ | ~130-135 |

| Aromatic C-Ethenyl | ~138-140 |

| Aromatic C-F | ~160-164 (d, ¹JC-F ≈ 240-250 Hz) |

| Aromatic C (quaternary) | ~125-140 |

Note: These are estimated chemical shifts based on data from analogous compounds. The signal for the carbon atom bonded to fluorine will appear as a doublet due to C-F coupling.

Fluorine-19 NMR (¹⁹F NMR) for Characterization of Fluoro-Aromatic Systems

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. It will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

The predicted chemical shift for the fluorine atom in this compound would be in the typical range for fluoroaromatic compounds, likely between -110 and -120 ppm relative to a standard such as CFCl₃.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the vinyl protons and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for the methyl, vinyl, and aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for establishing the connectivity of the quaternary carbons and confirming the substitution pattern on the aromatic ring. For example, correlations would be expected between the methyl protons and the adjacent aromatic carbons, as well as between the vinyl protons and the aromatic carbon to which the vinyl group is attached.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: Characteristic Absorptions of Ethenyl, Fluoro, and Methyl Groups

The IR spectrum of this compound is predicted to display several characteristic absorption bands that correspond to the vibrations of its key functional groups.

Predicted IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Vinyl =C-H | Stretching | 3090-3010 |

| Methyl C-H | Stretching | 2980-2870 |

| Aromatic C=C | Stretching | 1600-1450 |

| Vinyl C=C | Stretching | ~1630 |

| C-F | Stretching | 1250-1000 |

| Vinyl =C-H | Out-of-plane bending | 1000-900 |

| Aromatic C-H | Out-of-plane bending | 900-675 |

Raman Spectroscopy: Complementary Vibrational Insights

Direct experimental Raman spectra for this compound are not widely available in published literature. However, the expected Raman shifts can be predicted by analyzing the characteristic vibrations of its constituent functional groups: a vinyl-substituted, fluorinated toluene (B28343) ring.

The Raman spectrum is anticipated to be rich in information, complementing infrared (IR) spectroscopy data. Key vibrational modes expected include:

Aromatic C-H Stretching: Strong bands are expected in the 3000-3100 cm⁻¹ region, characteristic of the stretching vibrations of the C-H bonds on the benzene ring.

Aliphatic C-H Stretching: The methyl group attached to the ring will exhibit symmetric and asymmetric stretching vibrations, typically appearing in the 2850-2975 cm⁻¹ range.

C=C Stretching: The vinyl group's C=C stretching vibration is a prominent feature and is expected to produce a strong band around 1630 cm⁻¹. Conjugation with the benzene ring may slightly lower this frequency.

Aromatic Ring Vibrations: The benzene ring itself will produce a series of characteristic bands between 1400 cm⁻¹ and 1600 cm⁻¹. These are due to the stretching and contraction of the carbon-carbon bonds within the ring.

C-F Stretching: The carbon-fluorine stretching vibration is expected to be found in the 1000-1350 cm⁻¹ region. Its exact position can be influenced by the substitution pattern on the aromatic ring.

Vinyl Group Bending: The C-H bonds of the vinyl group give rise to in-plane and out-of-plane bending vibrations, which are expected in the 900-1000 cm⁻¹ and 650-1000 cm⁻¹ regions, respectively.

Studies on related substituted styrenes have shown that the vibrational modes of the vinyl group are readily identifiable. optica.org The intensity and position of these bands can provide insights into the electronic effects of the substituents on the vinyl group's conjugation with the aromatic ring.

Table 1: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 |

| Methyl C-H | Stretching | 2850-2975 |

| Vinyl C=C | Stretching | ~1630 |

| Aromatic C=C | Ring Stretching | 1400-1600 |

| C-F | Stretching | 1000-1350 |

| Vinyl C-H | Bending (out-of-plane) | 900-1000 |

| Vinyl C-H | Bending (in-plane) | 650-1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Calculation of Exact Mass:

Carbon (⁹ x 12.000000) = 108.000000 Da

Hydrogen (⁹ x 1.007825) = 9.070425 Da

Fluorine (¹ x 18.998403) = 18.998403 Da

Total Exact Mass = 136.068828 Da

HRMS would be able to confirm this exact mass, providing a high degree of confidence in the elemental composition of the molecule.

Ionization Techniques and Fragmentation Pathway Analysis

In mass spectrometry, upon ionization using techniques like electron impact (EI), the molecular ion ([M]⁺˙) of this compound would be formed. The stability of the aromatic ring would likely lead to a prominent molecular ion peak. Subsequent fragmentation would provide structural information.

Predicted fragmentation pathways include:

Loss of a Methyl Radical: A common fragmentation for toluene derivatives is the loss of a methyl radical (•CH₃) to form a stable benzylic-type cation. This would result in a fragment ion at m/z 121.

Loss of a Hydrogen Radical: Loss of a hydrogen radical (•H) from the vinyl or methyl group can occur, leading to a fragment at m/z 135.

Benzylic Cleavage: Cleavage of the bond beta to the aromatic ring is a favorable process. For the ethenyl group, this could involve rearrangements.

Formation of a Tropylium (B1234903) Ion: The resulting cation from the loss of a methyl group could rearrange to a stable tropylium or fluorotropylium ion.

Loss of Acetylene (B1199291): Fragmentation of the vinyl group could lead to the loss of acetylene (C₂H₂), resulting in a fragment at m/z 110.

Loss of Fluorine: The C-F bond is strong, but loss of a fluorine radical (•F) or hydrogen fluoride (B91410) (HF) might be observed, particularly in tandem MS experiments.

The fragmentation patterns of aromatic compounds are well-documented, and the presence of the fluorine atom would influence the relative abundance of certain fragments. libretexts.orglibretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 136 | [C₉H₉F]⁺˙ (Molecular Ion) |

| 135 | [C₉H₈F]⁺ |

| 121 | [C₈H₆F]⁺ |

| 110 | [C₇H₅F]⁺˙ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted styrene (B11656). The chromophore is the vinylbenzene system, where the vinyl group is conjugated with the aromatic ring. This conjugation lowers the energy required for electronic transitions compared to non-conjugated systems.

The electronic transitions observed in UV-Vis spectroscopy are typically π → π* transitions. For this compound, two main absorption bands are anticipated:

E-band (Ethenyl): An intense absorption band, characteristic of the conjugated styrene system, is expected at shorter wavelengths.

B-band (Benzenoid): A series of weaker, fine-structured bands at longer wavelengths, which are characteristic of the benzene ring, may be observed. The substitution on the ring can cause these bands to shift and lose some of their fine structure.

Research on the UV absorption spectra of fluorinated toluenes has shown that the position and intensity of absorption maxima are influenced by the position of the fluorine substituent. rsc.org The presence of the vinyl group in conjugation with the ring is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to 4-fluorotoluene.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Band | Electronic Transition | Predicted λmax (nm) |

| E-band | π → π | ~245-255 |

| B-band | π → π | ~280-290 |

X-ray Diffraction Analysis for Solid-State Molecular Geometry (if crystalline derivatives are available)

As of the current literature survey, there are no published crystal structures for this compound or its crystalline derivatives. Therefore, no experimental data from X-ray diffraction analysis is available.

Should a suitable crystalline form of this compound or a derivative be prepared, single-crystal X-ray diffraction would provide definitive information about its solid-state molecular geometry. This technique would allow for the precise measurement of:

Bond Lengths: The exact lengths of all covalent bonds, including the C-C bonds in the aromatic ring and vinyl group, the C-H bonds, and the C-F bond.

Bond Angles: The angles between adjacent bonds, which would define the geometry around each atom.

Torsional Angles: These angles would describe the conformation of the molecule, including the planarity of the aromatic ring and the orientation of the vinyl and methyl substituents relative to the ring.

Intermolecular Interactions: In the solid state, molecules pack in a specific arrangement. X-ray diffraction would reveal any significant intermolecular forces, such as π-π stacking or C-H···F interactions, which influence the crystal packing.

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental characteristics of a molecule. For 2-ethenyl-4-fluoro-1-methylbenzene, these computational approaches offer insights into its preferred three-dimensional arrangement, the distribution of its electrons, and its potential for chemical transformation.

Molecular Geometry Optimization and Conformational Landscape Analysis

The first step in the computational analysis of this compound involves determining its most stable three-dimensional structure through geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles of an initial guess structure to find the arrangement with the lowest possible energy.

Due to the presence of the ethenyl (vinyl) group, which can rotate relative to the benzene (B151609) ring, a conformational landscape analysis is crucial. This analysis identifies the different stable conformations (conformers) of the molecule and the energy barriers that separate them. For this compound, the primary conformational flexibility arises from the dihedral angle between the vinyl group and the aromatic ring. Theoretical calculations would typically reveal at least two planar conformations, a trans and a cis form, where the vinyl group is either oriented away from or towards the methyl group, respectively. The relative energies of these conformers would indicate which is more prevalent at a given temperature. The trans conformer is generally expected to be more stable due to reduced steric hindrance between the vinyl and methyl groups.

Table 1: Calculated Geometric Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 - 1.41 | 118 - 122 | 0 |

| C-H (ring) | ~1.08 | ~120 | - |

| C-F | ~1.35 | - | - |

| C-C (methyl) | ~1.51 | - | - |

| C-H (methyl) | ~1.09 | ~109.5 | - |

| C-C (vinyl) | ~1.47 | - | - |

| C=C (vinyl) | ~1.34 | - | - |

| C-H (vinyl) | ~1.09 | ~120 | - |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region to which an electron is most likely to be accepted, indicating susceptibility to nucleophilic attack.

For this compound, the HOMO is expected to be a π-orbital with significant electron density on the vinyl group and the aromatic ring, making these sites reactive towards electrophiles. The LUMO is likely a π*-orbital, also distributed over the vinyl and aromatic systems. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These are estimated energy ranges based on similar compounds, as specific published data for this compound is not available.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, describing it in terms of localized bonds and lone pairs. This method allows for the quantification of intramolecular interactions, such as hyperconjugation and charge transfer.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to attack by electrophiles. Regions of positive electrostatic potential (typically colored blue) are electron-poor and are likely sites for nucleophilic attack.

For this compound, the MEP map would be expected to show the most negative potential around the fluorine atom due to its high electronegativity, and also on the π-system of the vinyl group and the aromatic ring. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential. This mapping helps in understanding how the molecule will interact with other polar molecules and reagents.

Prediction and Interpretation of Spectroscopic Data

Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Predicted vibrational frequencies from DFT calculations can be used to interpret the infrared (IR) and Raman spectra of this compound. Specific vibrational modes, such as the C-F stretch, the C=C stretch of the vinyl group, and the various C-H and aromatic ring vibrations, can be assigned.

Similarly, the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated. These predictions are highly sensitive to the electronic environment of each nucleus and provide a stringent test of the accuracy of the calculated electronic structure.

The prediction of electronic transitions using Time-Dependent DFT (TD-DFT) allows for the interpretation of the UV-Visible spectrum. The calculated absorption wavelengths (λmax) and oscillator strengths correspond to the electronic excitations from occupied to unoccupied orbitals, primarily π → π* transitions for this molecule.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Key Predicted Feature | Predicted Value |

| IR | C=C (vinyl) stretch | ~1630 cm⁻¹ |

| IR | C-F stretch | ~1200-1250 cm⁻¹ |

| ¹H NMR | Vinyl protons | 5.0 - 7.0 ppm |

| ¹³C NMR | Aromatic carbons | 110 - 140 ppm |

| UV-Vis | π → π* transition | ~250 nm |

Note: These are representative values. Actual experimental or more precise computational data would be needed for a definitive analysis.

Analysis of Substituent Effects on Aromaticity and Vinyl Group Reactivity

The presence of the fluoro, methyl, and vinyl substituents on the benzene ring influences its aromaticity and the reactivity of the vinyl group. The fluorine atom is an interesting case, as it is highly electronegative (inducing a -I inductive effect) but also has lone pairs that can be donated to the ring (a +M mesomeric effect). The methyl group is generally considered to be electron-donating through hyperconjugation and a weak +I effect. The vinyl group can act as either an electron-donating or -withdrawing group depending on the reaction.

Computational indices of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), can be calculated to quantify the effect of these substituents on the aromatic character of the benzene ring. It is expected that the interplay of these substituent effects will lead to a nuanced distribution of electron density and reactivity.

The electronic nature of the substituted ring, in turn, modulates the reactivity of the vinyl group, particularly in reactions such as electrophilic addition and polymerization. The electron-donating methyl group and the π-conjugation of the vinyl group would likely activate the double bond towards electrophilic attack, while the electron-withdrawing fluorine atom would have a deactivating effect, although its mesomeric donation could partially offset this.

Reaction Mechanism Elucidation via Computational Modeling

The elucidation of reaction mechanisms involving this compound, a substituted styrene (B11656), can be significantly advanced through the use of computational modeling. While direct computational studies on this specific molecule are not extensively available in public literature, a wealth of information can be gleaned from theoretical investigations into structurally analogous compounds. These studies provide a robust framework for understanding the reactivity of the vinyl group and the influence of the substituted benzene ring on various chemical transformations. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping potential energy surfaces, identifying transition states, and calculating activation energies, thereby offering a detailed picture of the reaction pathways.

One of the most relevant areas of investigation for a vinyl-substituted aromatic compound is its participation in cycloaddition reactions. A detailed mechanistic study on the [3+2] cycloaddition (32CA) reactions of benzonitrile (B105546) oxide with a positional isomer, 1-methyl-4-vinyl-benzene, offers significant insights. researchgate.netnih.gov This type of reaction is a powerful tool in synthetic chemistry for the construction of five-membered heterocyclic rings.

The study, employing Molecular Electron Density Theory (MEDT) at the DFT/B3LYP/6-311++G(d,p) level, explored the competitive regioisomeric ortho and meta reaction pathways. researchgate.netnih.gov The analysis of the stationary points along the Intrinsic Reaction Coordinate (IRC) paths provides a detailed electronic description of the mechanism. researchgate.net For the reaction involving 1-methyl-4-vinyl-benzene, the computational analysis reveals that these 32CA reactions proceed through a one-step, two-stage mechanism. nih.gov This is determined by evaluating the Electron Localization Function (ELF) at selected points along the reaction coordinate, which helps in visualizing the formation of new chemical bonds. nih.gov

The presence and nature of substituents on the vinylbenzene ring play a crucial role in determining the reactivity and regioselectivity of the reaction. In the aforementioned study, a comparison between 1-methyl-4-vinyl-benzene and 1-trifluoromethyl-4-vinyl-benzene demonstrated the significant electronic influence of the substituent. The trifluoromethyl group, being strongly electron-withdrawing, was found to reduce the activation energy of the cycloaddition reaction, thereby increasing the reaction yield in agreement with experimental observations. nih.gov This finding allows for predictions regarding the reactivity of this compound, where the fluorine atom, also an electron-withdrawing group, would be expected to influence the electronic properties of the vinyl moiety.

Further computational investigations into the polymerization of substituted styrenes also shed light on the mechanistic aspects of reactions involving the vinyl group. For instance, studies on the stereoselective copolymerization of styrene with para-substituted styrenes catalyzed by half-titanocenes have utilized computational modeling to understand the mechanism of chain-end stereocontrol. researchgate.net These theoretical studies analyze the coordination of the styrene monomer to the metal center and the energetics of the transition states leading to different stereochemical outcomes. researchgate.net The reactivity of the substituted styrene is shown to be influenced by the electronic nature of the substituent on the aromatic ring. researchgate.net

Similarly, DFT has been employed to study the mechanism of cyclopropanation of styrene, another fundamental reaction of the vinyl group. nih.gov These calculations can elucidate the role of the catalyst and the origin of diastereoselectivity by examining the steric and electronic interactions in the transition states. nih.gov The cleavage of the C-N bond and the removal of N2 were identified as the rate-determining steps in the cyclopropanation of styrene with aryldiazodiacetate catalyzed by tris(pentafluorophenyl)borane. nih.gov

Reactivity and Reaction Mechanisms

Reactions of the Ethenyl (Vinyl) Moiety

The ethenyl group is an unsaturated side chain that undergoes reactions typical of alkenes, primarily addition reactions. ucalgary.ca Its reactivity is modulated by its attachment to the substituted phenyl ring, which can stabilize reactive intermediates.

The double bond of the vinyl group is a region of high electron density, making it susceptible to attack by both electrophiles and radicals.

Electrophilic Addition: In the presence of electrophiles like hydrogen halides (e.g., HCl, HBr), the reaction proceeds through a carbocation intermediate. unacademy.com The addition follows Markovnikov's rule . The electrophile (e.g., H⁺) adds to the terminal carbon of the vinyl group (CH₂), leading to the formation of a more stable secondary benzylic carbocation on the carbon adjacent to the ring. youtube.com This carbocation is significantly stabilized by resonance with the aromatic ring. The subsequent attack by the nucleophile (e.g., Br⁻) on this carbocation yields the final product.

Radical Addition: Under conditions that promote free-radical formation (e.g., HBr in the presence of peroxides), the addition occurs via a radical chain mechanism . wikipedia.org This process results in an anti-Markovnikov product. The bromine radical adds to the terminal carbon of the vinyl group, forming a more stable secondary benzylic radical intermediate. This radical then abstracts a hydrogen atom from HBr to give the product and propagate the chain. wikipedia.org

| Reaction Type | Reagent Example | Key Intermediate | Regioselectivity |

| Electrophilic Addition | HBr | Benzylic Carbocation | Markovnikov |

| Radical Addition | HBr, Peroxides | Benzylic Radical | Anti-Markovnikov |

The ethenyl group can act as a dienophile in cycloaddition reactions, most notably the [4+2] cycloaddition , or Diels-Alder reaction. libretexts.org In this type of reaction, 2-ethenyl-4-fluoro-1-methylbenzene would react with a conjugated diene (a 4π-electron system) to form a six-membered ring. The reaction is typically concerted, meaning all bond-making and bond-breaking occurs in a single step through a cyclic transition state. youtube.com The electron-donating nature of the substituted phenyl ring can influence the reactivity of the dienophile, making it more electron-rich.

As a derivative of styrene (B11656) (vinylbenzene), this compound can undergo polymerization to form poly(this compound). This can proceed through several mechanisms.

Radical Polymerization: This is a common method for polymerizing styrene and its derivatives. pearson.com The process is initiated by a free-radical initiator (e.g., benzoyl peroxide), which adds to the vinyl group to start a growing polymer chain. The reaction proceeds via initiation, propagation, and termination steps.

Ionic Polymerization: Both anionic and cationic polymerization are possible.

Anionic Polymerization: This method can produce polymers with well-defined molecular weights and narrow distributions, often referred to as living polymerization. researchgate.net It is initiated by strong nucleophiles like organolithium compounds. The presence of substituents on the aromatic ring can influence the stability of the propagating carbanionic center.

Cationic Polymerization: This is initiated by strong acids or Lewis acids and proceeds through a propagating carbocationic center. The benzylic carbocation formed is stabilized by the aromatic ring.

Coordination Polymerization: This method uses transition metal catalysts (e.g., Ziegler-Natta catalysts) to control the polymerization process, which can lead to polymers with specific stereochemistry (tacticity).

The choice of polymerization mechanism depends on the desired properties of the final polymer and the specific reaction conditions employed.

Nucleophilic Substitution Reactions

While aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack, the presence of a good leaving group and strong electron-withdrawing substituents can facilitate nucleophilic aromatic substitution (SNAr). In the case of this compound, the fluorine atom can act as a leaving group. The reaction is further facilitated if the aromatic ring is activated by strongly electron-withdrawing groups, typically in the ortho or para position to the leaving group.

The SNAr mechanism involves a two-step process: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. The rate-determining step is typically the initial nucleophilic attack. Therefore, even though the C-F bond is very strong, fluorine can be a good leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack.

Table 1: Nucleophilic Aromatic Substitution of an Analogous Fluoroarene

| Fluoroarene | Nucleophile | Catalyst/Conditions | Product | Yield | Reference |

| 4-Fluorotoluene (B1294773) | Pyrazole | Xanthylium salt photocatalyst, blue light | 4-(1H-Pyrazol-1-yl)toluene | Moderate | organic-chemistry.org |

| 2-Fluoroanisole | Isobutyronitrile | KHMDS, THF, 60°C | 2-(2-Methoxyphenyl)-2-methylpropionitrile | 99% | masterorganicchemistry.com |

It is important to note that the presence of the ethenyl and methyl groups on the ring will influence the reaction's feasibility and regioselectivity. The methyl group is electron-donating, which slightly deactivates the ring towards nucleophilic attack, while the ethenyl group's electronic influence is more complex and can depend on the reaction conditions.

Chemical and Biochemical Transformation Pathways and Environmental Fate

Chemical Degradation Pathways

Abiotic degradation processes, driven by chemical reactions with environmental oxidants and solar radiation, represent a significant route for the transformation of volatile organic compounds (VOCs) in the atmosphere and, to a lesser extent, in aquatic systems.

The oxidative degradation of 2-ethenyl-4-fluoro-1-methylbenzene in the environment is primarily initiated by reactions with highly reactive species such as hydroxyl radicals (•OH) and ozone (O₃).

The reaction with hydroxyl radicals is a dominant degradation pathway for many aromatic hydrocarbons in the troposphere. acs.orgrsc.orgmdpi.com The rate of this reaction is a critical parameter in determining the atmospheric lifetime of the compound. For aromatic compounds, the reaction with •OH radicals can proceed via two main mechanisms: addition to the aromatic ring or H-atom abstraction from the methyl or vinyl groups. nist.gov Given the presence of the electron-rich vinyl group and the aromatic ring, electrophilic addition of the •OH radical is expected to be a significant pathway. acs.org

Ozonolysis, the reaction with ozone, is another important atmospheric degradation mechanism, particularly for compounds containing carbon-carbon double bonds. uky.eduvapourtec.com The ozonolysis of the vinyl group in this compound is anticipated to be a primary transformation route. This reaction proceeds through the formation of a primary ozonide, which then decomposes to form a carbonyl oxide (Criegee intermediate) and an aldehyde. nih.govsmu.edu For instance, the ozonolysis of the structurally similar 4-fluorostyrene (B1294925) would lead to the formation of formaldehyde (B43269) and 4-fluorobenzaldehyde. ncert.nic.in

Table 1: Predicted Oxidative Degradation Products of this compound

| Degradation Process | Predicted Primary Products |

| Reaction with •OH | Hydroxylated aromatic and aliphatic derivatives |

| Ozonolysis | 4-fluoro-2-methylbenzaldehyde, Formaldehyde |

This table is based on established degradation pathways for structurally similar compounds like substituted styrenes and toluenes. nih.govncert.nic.in

Photochemical degradation involves the absorption of solar radiation, which can lead to the excitation of the molecule and subsequent chemical reactions. For aromatic compounds like this compound, the aromatic ring and the vinyl group are the primary chromophores that can absorb UV radiation. nih.govnih.gov

Direct photolysis, where the molecule itself absorbs light and undergoes transformation, is one possible pathway. However, the efficiency of this process depends on the overlap between the compound's absorption spectrum and the solar spectrum at the Earth's surface. Indirect photolysis, mediated by photosensitizing agents present in the environment (e.g., humic substances in water), can also play a role. nih.gov The photodegradation of polystyrene, a polymer of styrene (B11656), is known to proceed via photooxidative processes that lead to chain scission, the formation of free radicals, and a reduction in molecular weight. nih.govnih.gov While this applies to the polymer, it indicates the susceptibility of the styrene moiety to photo-induced degradation.

The presence of a fluorine atom on the aromatic ring can influence the photochemical stability of the molecule. While the C-F bond itself is generally resistant to direct photolytic cleavage, the electronic properties of the fluorine substituent can affect the reactivity of the entire molecule.

Biochemical Degradation Pathways by Microbial Systems

Microorganisms have evolved a diverse array of metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy. nih.govresearchgate.net The biodegradation of this compound would involve enzymatic attacks on the aromatic ring, the vinyl group, and potentially the carbon-fluorine bond.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluorinated compounds generally persistent in the environment. nih.govrsc.org However, various microorganisms have been shown to possess enzymes capable of cleaving this robust bond. nih.govnih.govrsc.orgrsc.org Metalloenzymes, particularly certain dioxygenases, play a crucial role in the initial steps of the aerobic degradation of fluoroaromatic compounds. nih.govrsc.orgrsc.orgacs.org

For example, toluene-1,2-dioxygenase and 2-halobenzoate-1,2-dioxygenase have demonstrated the ability to defluorinate fluorinated substrates. nih.gov These enzymes introduce two hydroxyl groups onto the aromatic ring, forming a fluorinated dihydrodiol intermediate. Subsequent enzymatic reactions can lead to the elimination of the fluoride (B91410) ion and further degradation of the aromatic ring. nih.gov Under anoxic conditions, a different mechanism involving ATP-dependent benzoyl-CoA reductase has been identified in the denitrifying bacterium Thauera aromatica for the cleavage of the C-F bond in 4-fluorobenzoate (B1226621) and 4-fluorotoluene (B1294773). nih.gov

Table 2: Examples of Enzymes Involved in the Defluorination of Aromatic Compounds

| Enzyme | Organism | Substrate(s) |

| Toluene-1,2-dioxygenase | Pseudomonas putida | Toluene (B28343), fluorinated toluenes |

| 2-Halobenzoate-1,2-dioxygenase | Burkholderia cepacia 2CBS | 2-Halobenzoates |

| Benzoyl-CoA Reductase (Class I) | Thauera aromatica | 4-Fluorobenzoyl-CoA, 4-Fluorotoluene |

This table provides examples of enzymes capable of cleaving the C-F bond in compounds structurally related to this compound. nih.govnih.gov

The biodegradation of aromatic compounds is a well-studied field, with numerous bacterial and fungal strains capable of mineralizing these molecules. nih.govresearchgate.net The initial attack on the aromatic ring is typically catalyzed by mono- or dioxygenases, leading to the formation of catechols or substituted catechols. nih.gov These intermediates are then subject to ring cleavage, which can occur via ortho or meta pathways, leading to intermediates that can enter central metabolic pathways like the citric acid cycle. wikipedia.org

The vinyl group of styrene and related compounds is also a target for microbial metabolism. nih.govnih.gov One common pathway involves the oxidation of the vinyl group to form an epoxide (e.g., styrene oxide from styrene), which is then hydrolyzed by an epoxide hydrolase to a diol. This diol can be further oxidized to an aldehyde and then to a carboxylic acid (e.g., phenylacetic acid from styrene), which can then be metabolized further. nih.gov Some bacteria utilize a flavin adenine (B156593) dinucleotide (FAD)-dependent styrene monooxygenase for the initial epoxidation step. nih.gov The degradation of vinyl chloride has also been shown to proceed via oxidative acetogenesis under anaerobic conditions. acs.org

The presence of both a methyl group and a vinyl group on the aromatic ring of this compound offers multiple points of attack for microbial enzymes. It is likely that different microbial species would employ different initial strategies for its degradation.

Persistence and Biotransformation Kinetics in Simulated Environmental Systems

The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being transformed or transported away. This is often quantified by its half-life (t½). The biotransformation kinetics describe the rate at which a substance is degraded by microbial action.

The presence of the fluorine atom is expected to increase the persistence of this compound compared to its non-fluorinated analog, 2-vinyltoluene. nih.gov The stability of the C-F bond often makes fluorinated compounds more resistant to microbial degradation. rsc.org However, as discussed in section 6.2.1, enzymatic defluorination is possible, although the rates of such reactions can be slow.

Advanced Methodologies and Future Research Directions

Application of Flow Chemistry in the Synthesis of Substituted Ethenylbenzenes

Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of substituted ethenylbenzenes, offering significant advantages in safety, efficiency, and scalability. umontreal.ca The synthesis of styrene (B11656) derivatives, for instance, has been successfully achieved via palladium-catalyzed Heck reactions using ethylene (B1197577) gas in flow reactors. ntu.edu.sgresearchgate.net This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities.

A key advantage of flow chemistry is the ability to handle hazardous reagents and intermediates safely. acs.org For example, a flow microreactor has been developed for the synthesis of substituted styrenes from bromostyrenes, a process that can be finely tuned. researchgate.net Furthermore, the integration of in-line purification and separation technologies, such as liquid-liquid separators, enables "telescoped" reactions, where multiple synthetic steps are combined into a single continuous process without isolating intermediates. ntu.edu.sgresearchgate.net This approach has been demonstrated in the synthesis of branched aldehydes from aryl iodides, starting with a Heck reaction to form the styrene, followed by hydroformylation. ntu.edu.sg

Table 1: Comparison of Batch vs. Flow Chemistry for Substituted Ethenylbenzene Synthesis

| Feature | Batch Processing | Flow Chemistry |

| Heat Transfer | Often inefficient, potential for hot spots | Highly efficient, superior temperature control |

| Mass Transfer | Limited by stirring speed and vessel size | Excellent, due to high surface-area-to-volume ratio |

| Safety | Higher risk with hazardous materials and exotherms | Enhanced safety, small reaction volumes, better control |

| Scalability | Difficult, often requires re-optimization | Straightforward, "scaling out" by running longer or in parallel |

| Process Control | Manual or semi-automated | Fully automated for precise control of parameters |

| Reaction Telescoping | Challenging, requires intermediate workups | Readily achievable with in-line separation |

Future research will likely focus on developing more robust and versatile flow systems for the synthesis of complex molecules like 2-Ethenyl-4-fluoro-1-methylbenzene, potentially integrating catalytic steps with purification and real-time analysis.

Development of Novel Catalytic Systems for Selective Transformations

The vinyl group in this compound is a versatile handle for a wide array of chemical transformations, and the development of novel catalytic systems is crucial for controlling the selectivity of these reactions. acs.org Transition-metal catalysis, particularly with palladium, remains a cornerstone for reactions such as cross-coupling, hydroformylation, and olefin metathesis. acs.orgyoutube.com

Recent advancements focus on creating more active and selective catalysts. For example, palladium complexes with bulky phosphine (B1218219) ligands have enabled reactions of aryl chlorides to occur at room temperature. youtube.com A significant area of development is the use of transient directing groups to achieve site-selective C-H functionalization. acs.org A palladium-catalyzed atroposelective C-H vinylation has been reported for synthesizing axially chiral biaryls, using vinyl silane (B1218182) as the vinyl source without the need for fluoride (B91410) additives. acs.org This highlights a sophisticated approach to creating complex, high-value molecules.

There is also a growing emphasis on sustainable catalysis, exploring the use of more earth-abundant and less toxic metals like copper and iron as alternatives to precious metals like palladium. youtube.com While challenges in matching the catalytic efficiency of palladium persist, progress is being made in developing copper-based systems for reactions like C-N cross-coupling. youtube.comspringernature.com

Table 2: Modern Catalytic Transformations for Vinylarenes

| Reaction Type | Catalyst System Example | Transformation | Significance |

| Atroposelective C-H Vinylation | Palladium with a chiral transient directing group | Biaryl aldehyde + Vinyl silane → Axially chiral vinyl-biaryl | Creates high-value chiral molecules with high enantioselectivity. acs.org |

| Mizoroki-Heck Alkenylation | Palladium complex | Aryl halide + Alkene → Substituted alkene | A fundamental C-C bond-forming reaction for creating vinylarenes. umontreal.ca |

| Solid-State C-N Cross-Coupling | Palladium with olefin additives (mechanochemistry) | Aryl halide + Amine → Arylamine | Reduces solvent waste, offering a sustainable synthetic route. springernature.com |

| Hydroformylation | Rhodium complex | Styrene derivative + Syngas → Branched aldehyde | Introduces aldehyde functionality for further synthesis. ntu.edu.sg |

Future research will undoubtedly pursue catalysts that offer higher selectivity, operate under milder conditions, and utilize more sustainable metals, expanding the synthetic utility of compounds like this compound.

Integration of Machine Learning and AI in Reaction Prediction and Optimization

Several AI approaches are being employed:

Sequence-to-sequence models (e.g., Transformers) treat reactions like a language translation problem, converting reactants into products. chemcopilot.com

Graph Neural Networks (GNNs) represent molecules as graphs, which is a more natural way to capture their structure and connectivity. chemcopilot.com

Reinforcement Learning algorithms can explore a vast space of possible reaction conditions to find the optimal parameters for maximizing a desired outcome, such as yield. nih.gov

For the synthesis of this compound, AI could be used to predict the optimal catalyst and conditions for a Heck or Suzuki coupling, or to optimize the parameters of a subsequent functionalization of the vinyl group, leading to faster and more efficient routes to desired derivatives.

Advanced Analytical Techniques for Mechanistic Studies and Trace Analysis

A deep understanding of reaction mechanisms is critical for developing more efficient and selective synthetic methods. Advanced analytical techniques are indispensable for elucidating the intricate steps of a catalytic cycle and for detecting trace-level impurities.

Mechanistic studies often employ a combination of experimental and computational methods. For instance, in the palladium-catalyzed vinylation of aryl halides, deuterium-labeling experiments have been used to track the reaction pathway, confirming that the reaction proceeds through a Heck mechanism rather than a Hiyama cross-coupling. acs.org Such experiments, combined with detailed kinetic analysis, provide invaluable insights into the roles of promoters and solvents. acs.org

Computational chemistry, particularly Density Functional Theory (DFT) calculations, allows researchers to model transition states and calculate the energy barriers of different potential reaction pathways. acs.org This can help to rationalize experimental observations, such as why one mechanistic pathway is favored over another. acs.org

For real-time analysis and process monitoring, especially in flow chemistry, in-situ spectroscopic techniques are becoming increasingly important. The use of sensors to monitor variables like color, temperature, and pressure can provide a continuous stream of data that, when analyzed with machine learning algorithms, can predict reaction progress and yield without the need for manual sampling and analysis. chemai.io These advanced analytical methods are crucial for ensuring the quality and purity of the final product, including the detection and quantification of trace impurities that may arise from side reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Ethenyl-4-fluoro-1-methylbenzene with high purity?

- Methodological Answer :

- Step 1 : Start with halogenation or fluorination of a benzene precursor (e.g., 1-methylbenzene derivatives). Use fluorinating agents like Selectfluor under anhydrous conditions to introduce the fluorine substituent .

- Step 2 : Introduce the ethenyl group via cross-coupling reactions (e.g., Heck reaction) using palladium catalysts. Optimize solvent choice (e.g., DMF or THF) and temperature (80–120°C) to enhance yield .

- Step 3 : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Data : Typical yields range from 50–70%, with purity >95% confirmed by NMR and HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Analysis : Use NMR to confirm fluorine substitution (δ ≈ -110 ppm) and NMR to resolve ethenyl protons (δ 5.1–5.8 ppm, coupling constants ) .

- X-ray Crystallography : Employ SHELXL for structure refinement. Key metrics: , w for high-resolution data .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H] at m/z 150.1) .

Q. How does the stability of this compound vary under different pH and solvent conditions?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies in buffers (pH 3–9) and solvents (water, ethanol, DMSO). Monitor via UV-Vis spectroscopy at 240–260 nm .

- Findings : Stable in neutral to mildly acidic/basic conditions (pH 5–9) but prone to hydrolysis in strongly acidic (pH < 3) environments. Ethanol enhances stability compared to aqueous media .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. The fluorine atom directs electrophiles to the para position relative to the methyl group due to its strong electron-withdrawing effect .

- Experimental Validation : Perform nitration (HNO/HSO) and track substitution patterns via NMR .

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer :

- Validation Protocols : Apply the IUCr’s checkCIF tool to identify outliers in bond lengths/angles. For twinned crystals, use SHELXL’s TWIN and BASF commands .

- Case Study : Discrepancies in dihedral angles (e.g., ethenyl vs. benzene plane) may arise from disordered solvent molecules. Refine using PART and SUMP instructions .

Q. What strategies improve enantioselective synthesis of chiral analogs of this compound?

- Methodological Answer :

- Catalyst Design : Employ chiral ligands (e.g., BINAP or Josiphos) in asymmetric hydrogenation or cross-coupling reactions .

- Reaction Optimization : Adjust temperature (-20°C to 25°C) and solvent polarity (e.g., dichloromethane vs. toluene) to enhance enantiomeric excess (ee > 90%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.